2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(pyrrolidin-1-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(1-PYRROLIDINYL)PROPYL]ACETAMIDE is a complex organic compound featuring an oxadiazole ring, a phenoxy group, and a pyrrolidinyl propyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(1-PYRROLIDINYL)PROPYL]ACETAMIDE typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole with sodium dichloroisocyanurate can yield intermediate compounds that can be further modified .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(1-PYRROLIDINYL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(1-PYRROLIDINYL)PROPYL]ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(1-PYRROLIDINYL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring and phenoxy group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Uniqueness
2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(1-PYRROLIDINYL)PROPYL]ACETAMIDE is unique due to its combination of an oxadiazole ring, phenoxy group, and pyrrolidinyl propyl acetamide moiety. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in scientific research.
Properties
Molecular Formula |
C20H28N4O3 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-pyrrolidin-1-ylpropyl)acetamide |
InChI |
InChI=1S/C20H28N4O3/c1-15(2)19-22-20(27-23-19)16-6-8-17(9-7-16)26-14-18(25)21-10-5-13-24-11-3-4-12-24/h6-9,15H,3-5,10-14H2,1-2H3,(H,21,25) |
InChI Key |
XBRONZYHLVJKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCCCN3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.